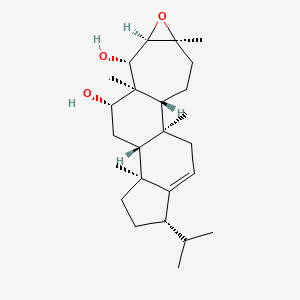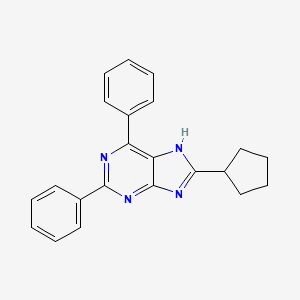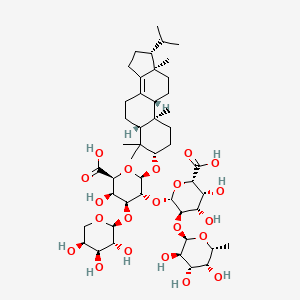
Aspergilloxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aspergilloxide is a natural product found in Aspergillus with data available.
Scientific Research Applications
Discovery and Structure
Aspergilloxide, a novel sesterterpene epoxide, was identified from a marine-derived fungus of the genus Aspergillus. This compound, distinguished by its unique structural architecture, represents a new addition to the sesterterpenoid class of secondary metabolites. Its structure was elucidated through NMR data and chemical methods, with its absolute stereochemistry assigned using the modified Mosher method (Cueto, Jensen, & Fenical, 2002).
Genomic and Biological Insights
Aspergillus is a vital genus for genetic research and biotechnological applications. It's known for producing a range of biologically active secondary metabolites, like aspergilloxide. The development of genetic tools for Aspergillus has enabled further exploration of these compounds (Lubertozzi & Keasling, 2009). The Aspergillus Genome Database is a significant resource providing gene, protein, and sequence information, aiding the research community in studying Aspergillus genetics and molecular biology (Arnaud et al., 2009).
Secondary Metabolites and Biological Activity
Aspergillus is known for producing diverse and biologically active secondary metabolites, including aspergilloxide. Studies on Aspergillus species have isolated compounds like aspergilloxide and evaluated them for various biological activities. For instance, aspochalasin H1, isolated from Aspergillus sp., was studied for its antibacterial and antiproliferative activities, reflecting the potential biological impacts of compounds like aspergilloxide (Qader et al., 2021).
Industrial and Environmental Applications
Aspergillus terreus, another member of the Aspergillus genus, is utilized in the pharmaceutical industry for producing secondary metabolites like lovastatin. Its exopolysaccharides (EPS) have been studied for their potential industrial applications and biological properties (Costa et al., 2019). Additionally, A. niger's potential in biosorption of heavy metals has been explored, indicating the genus's environmental significance (Kapoor & Viraraghavan, 1998).
Comparative Genomics and Evolution
The comparative genomic analysis of Aspergillus species offers insights into genome evolution and gene regulation. These studies provide a foundation for understanding the genetic basis of aspergilloxide production and its regulation (Galagan et al., 2005).
Biotechnology and Bioengineering
The Aspergillus genus, due to its diverse properties and applications, has been extensively reviewed for its potential in biotechnology and bioengineering. This includes its role in metabolite production, industrial processes, and bioenergy research, highlighting the potential industrial relevance of compounds like aspergilloxide (Gupta, 2016).
properties
Molecular Formula |
C25H40O3 |
|---|---|
Molecular Weight |
388.6 g/mol |
IUPAC Name |
(1S,2R,5S,7R,8S,9S,10S,12R,13S,16S)-1,5,9,13-tetramethyl-16-propan-2-yl-6-oxapentacyclo[10.7.0.02,9.05,7.013,17]nonadec-17-ene-8,10-diol |
InChI |
InChI=1S/C25H40O3/c1-14(2)15-7-10-22(3)16(15)8-11-23(4)17-9-12-24(5)21(28-24)20(27)25(17,6)19(26)13-18(22)23/h8,14-15,17-21,26-27H,7,9-13H2,1-6H3/t15-,17+,18-,19-,20+,21+,22+,23+,24-,25-/m0/s1 |
InChI Key |
SVQDXKZHXRDFNG-VHTKSKENSA-N |
Isomeric SMILES |
CC(C)[C@@H]1CC[C@@]2(C1=CC[C@]3([C@H]2C[C@@H]([C@@]4([C@@H]3CC[C@]5([C@@H]([C@H]4O)O5)C)C)O)C)C |
Canonical SMILES |
CC(C)C1CCC2(C1=CCC3(C2CC(C4(C3CCC5(C(C4O)O5)C)C)O)C)C |
synonyms |
aspergilloxide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















